molecular formula C24H27N7 B11267219 N-benzyl-6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11267219
M. Wt: 413.5 g/mol
InChI Key: FHUSATDKZQFXNY-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrazolo[3,4-d]pyrimidine core.
  • The name provides insights into its structure:

      N-benzyl: Indicates a benzyl group attached to the nitrogen atom.

      6-(4-benzylpiperazin-1-yl): Refers to a piperazine ring with a benzyl group at position 4.

      1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Describes the pyrazolo[3,4-d]pyrimidine scaffold with a methyl group at position 1 and an amino group at position 4.

  • This compound may have potential pharmacological applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H27N7

    Molecular Weight

    413.5 g/mol

    IUPAC Name

    N-benzyl-6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C24H27N7/c1-29-23-21(17-26-29)22(25-16-19-8-4-2-5-9-19)27-24(28-23)31-14-12-30(13-15-31)18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3,(H,25,27,28)

    InChI Key

    FHUSATDKZQFXNY-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5

    Origin of Product

    United States

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